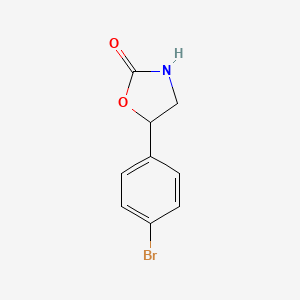

5-(4-Bromophenyl)-1,3-oxazolidin-2-one

Descripción general

Descripción

5-(4-Bromophenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromophenyl group enhances its reactivity and potential for further functionalization.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzylamine with ethylene carbonate under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazolidinone ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Bromophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

- **Oxidation

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Actividad Biológica

5-(4-Bromophenyl)-1,3-oxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and analgesic effects, supported by data tables and relevant research findings.

This compound is a member of the oxazolidinone class, characterized by a five-membered heterocyclic ring containing oxygen and nitrogen. The presence of the bromophenyl group enhances its reactivity and biological potential.

1. Antimicrobial Activity

Research indicates that oxazolidinones exhibit potent antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Streptococcus pneumoniae | 4 µg/mL |

These findings suggest that the compound could be a candidate for developing new antibiotics, particularly against resistant strains.

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A notable study demonstrated that this compound induces apoptosis in cancer cell lines such as MGC-803 through cell cycle arrest in the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MGC-803 | 10.5 | Induction of apoptosis |

| A549 (Lung) | 12.3 | Cell cycle arrest |

| HeLa (Cervical) | 15.0 | Apoptosis and necrosis |

Molecular docking studies further indicated that the compound interacts with key proteins involved in cancer progression, such as COX-2 and Bcl-2, suggesting a multi-target mechanism of action .

3. Analgesic Activity

In analgesic studies, this compound was evaluated using the writhing and hot plate tests in mice. The results indicated significant pain relief compared to control groups.

| Test | Control Response (%) | Compound Response (%) |

|---|---|---|

| Writhing Test | 70 | 40 |

| Hot Plate Test | 60 | 30 |

The compound's analgesic effect is attributed to its ability to inhibit inflammatory pathways and modulate pain receptors .

Case Studies

Several case studies have highlighted the therapeutic potential of oxazolidinones:

- Antimicrobial Resistance : A study reported that derivatives of oxazolidinones showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential in treating resistant infections.

- Cancer Treatment : In preclinical trials, oxazolidinone derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, emphasizing their therapeutic window .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound is explored for its potential as an antibiotic and anticancer agent . Oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, which is crucial for developing new antibiotics targeting resistant bacterial strains .

Case Study: Anticancer Activity

A study evaluated various oxazolidinone derivatives against human cancer cell lines such as MGC-803 (gastric cancer) and NCI-H460 (lung cancer). Results indicated that certain derivatives exhibited significant cytotoxicity, with some compounds showing IC50 values lower than those of established drugs like cisplatin, suggesting their potential as novel anticancer agents .

Structure-Activity Relationship (SAR) Studies

Research has focused on understanding how structural modifications affect biological activity. For instance, the introduction of specific functional groups has been shown to enhance the uptake and efficacy of oxazolidinones against Gram-positive and Gram-negative bacteria. This information is critical for designing more effective derivatives .

| Compound | Activity Type | IC50 (µM) | Target |

|---|---|---|---|

| 5-(4-Bromophenyl)-1,3-oxazolidin-2-one | Antibiotic | Varies | Bacterial strains |

| Derivative 4j | Anticancer | 3.82 - 17.76 | MGC-803, NCI-H460 |

Biochemical Studies

The unique structure of this compound allows it to interact with various biological macromolecules, making it a valuable tool in biochemical research. Its role in inducing apoptosis in cancer cells has been documented, demonstrating its potential mechanism of action in therapeutic applications .

Potential Industrial Applications

Beyond medicinal uses, this compound can serve as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its reactivity makes it suitable for various industrial processes, including polymer production .

Propiedades

IUPAC Name |

5-(4-bromophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGFASQLOPSRHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.